molecular formula C15H20Cl2O4 B166033 Dichlorprop-butotyl CAS No. 53404-31-2

Dichlorprop-butotyl

Cat. No. B166033
CAS RN: 53404-31-2
M. Wt: 335.2 g/mol
InChI Key: NCMJQZVNCFTQPG-UHFFFAOYSA-N
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Description

Dichlorprop-butotyl is a herbicide used for post-emergence control of annual and perennial broad-leaved weeds and some brush species . It is a derivative of dichlorprop . The IUPAC name for Dichlorprop-butotyl is 2-butoxyethyl (2RS)-2-(2,4-dichlorophenoxy)propionate .


Molecular Structure Analysis

The molecular formula for Dichlorprop-butotyl is C15H20Cl2O4 . The InChIKey is NCMJQZVNCFTQPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dichlorprop-butotyl, like other herbicides, undergoes various reactions in the environment. One study demonstrated the use of photochemically induced fluorescence for the determination of dichlorprop in agricultural products . The principle for the determination of dichlorprop is based on the enhancive effect of UV irradiation on the fluorescence signal of the analyte .

Scientific Research Applications

Dichlorprop-butotyl is a synthetic compound with the empirical formula C15H20Cl2O4 . It’s also known by several synonyms, including 2,4-DP butoxyethanol ester, 2,4-DP butylglycol ester, 2-Butoxyethyl 2- (2,4-dichlorophenoxy)propionate, Dichlorprop butoxyethanol ester, and Dichlorprop butoxyethyl ester .

The primary application of Dichlorprop-butotyl is in the field of agriculture , where it is used as a herbicide . Specifically, it is used for post-emergence control of annual and perennial broad-leaved weeds and some brush species . Some of the pests it controls include Canada thistle, Cocklebur, Ragweeds, Pigweed, Shepherd’s purse, Stinkweed, Lambsquarter, Goosefoot, and Wild mustard .

The method of application typically involves spraying the herbicide onto the crops or non-crop situations including right-of-way, commercial, and industrial sites . The herbicide is selective and systemic, absorbed through leaves and translocates to roots . It acts as a synthetic auxin causing stem and leaf malformations leading to death .

  • Analytical Standard

    • Application : Dichlorprop-butotyl is used as an analytical standard in chemical analysis . Analytical standards are substances with a known concentration of a certain compound. They are used in analytical chemistry to ensure the accuracy and precision of measurements.
  • Detection and Quantification of Herbicides

    • Application : Dichlorprop-butotyl can be detected and quantified in environmental samples, such as soil or water, to monitor its presence and concentration . This is important for assessing the environmental impact of the herbicide and ensuring it is being used safely and responsibly.
  • Quality Control in Manufacturing

    • Application : Dichlorprop-butotyl can be used as a reference material in the quality control processes of herbicide manufacturing . This ensures the consistency and quality of the final product.
  • Environmental Monitoring

    • Application : Dichlorprop-butotyl can be detected and quantified in environmental samples, such as soil or water, to monitor its presence and concentration . This is important for assessing the environmental impact of the herbicide and ensuring it is being used safely and responsibly.

Safety And Hazards

Dichlorprop-butotyl is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2O4/c1-3-4-7-19-8-9-20-15(18)11(2)21-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMJQZVNCFTQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041858
Record name Dichlorprop butoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorprop-butotyl

CAS RN

53404-31-2
Record name Dichlorprop butotyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53404-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorprop-butotyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorprop butoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl 2-(2,4-dichlorophenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORPROP-BUTOTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965SJM9774
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dichlorprop-butotyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8432
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Hazarhun, B Gümül, R Aşçı, B Maden, S Ertaş… - avesis.uludag.edu.tr
Araştırma Hipotezi: 2,4-D, dichlorprop, fluazifop, haloxyfop ve MCPA gibi asidik pestisitlerin memelilerde oluşturduğu sağlık risklerinden dolayı, taze tüketilen gıdalarda bu pestisitlerin …
Number of citations: 0 avesis.uludag.edu.tr

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